molecular formula C22H24ClN5O3 B2667305 2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide CAS No. 1203069-85-5

2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide

Cat. No. B2667305
M. Wt: 441.92
InChI Key: CTJYQTZWOLVRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C22H24ClN5O3 and its molecular weight is 441.92. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This research identifies a series of compounds synthesized via condensation reactions, leading to various pyrazolopyrimidine structures. These compounds were assessed for their cytotoxicity against HCT-116 and MCF-7 cell lines and for their ability to inhibit 5-lipoxygenase, suggesting their potential in cancer therapy and inflammation reduction (Rahmouni et al., 2016).

Antimicrobial and Anticancer Potential
A series of novel pyrazole derivatives, including 2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide, were synthesized and characterized for their antimicrobial and anticancer activities. These compounds exhibited significant efficacy, with some showing higher anticancer activity than doxorubicin, a reference drug. Their broad antimicrobial activity suggests their potential as versatile therapeutic agents (Hafez et al., 2016).

Insecticidal and Antibacterial Applications
Research into pyrimidine-linked pyrazole heterocyclics, synthesized via microwave irradiation cyclocondensation, reveals their promising insecticidal and antibacterial properties. These findings indicate the potential of these compounds in agricultural pest control and as antibacterial agents, highlighting the versatility of 2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide derivatives in various applications (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-12-13(2)24-21(26-19(12)29)28-18(11-17(27-28)14-5-6-14)25-20(30)22(3,4)31-16-9-7-15(23)8-10-16/h7-11,14H,5-6H2,1-4H3,(H,25,30)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJYQTZWOLVRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide

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